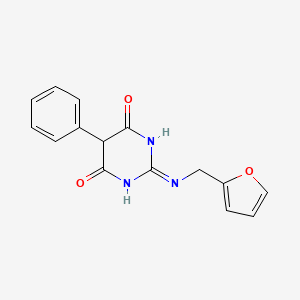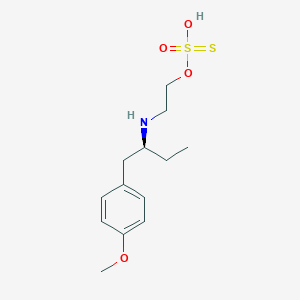
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 41 bonds, including multiple double bonds, aromatic bonds, and a six-membered ring . The presence of secondary amine, hydroxyl, ether, and sulfuric groups contributes to its diverse chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves several steps, typically starting with the preparation of the p-Methoxybenzyl propylamine intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the pure product .
化学反应分析
Types of Reactions
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
作用机制
The mechanism of action of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
相似化合物的比较
Similar Compounds
Similar compounds include other thiosulfate derivatives and sulfur-containing organic molecules, such as:
- Sodium thiosulfate
- Potassium thiosulfate
- Ethyl thiosulfate
Uniqueness
What sets S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the p-Methoxybenzyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
38914-79-3 |
|---|---|
分子式 |
C13H21NO4S2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(2S)-N-(2-hydroxysulfonothioyloxyethyl)-1-(4-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO4S2/c1-3-12(14-8-9-18-20(15,16)19)10-11-4-6-13(17-2)7-5-11/h4-7,12,14H,3,8-10H2,1-2H3,(H,15,16,19)/t12-/m0/s1 |
InChI 键 |
VIPWJDISTQDBED-LBPRGKRZSA-N |
手性 SMILES |
CC[C@@H](CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O |
规范 SMILES |
CCC(CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



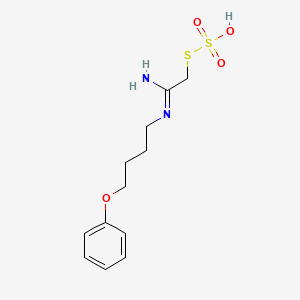
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
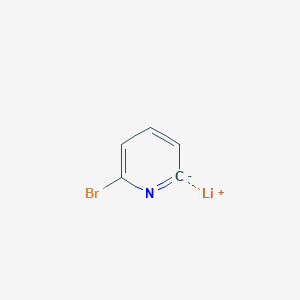
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
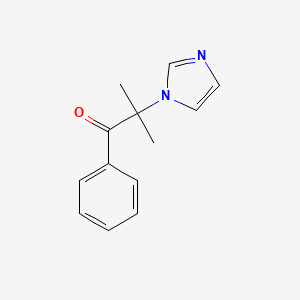

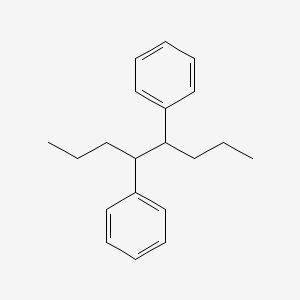
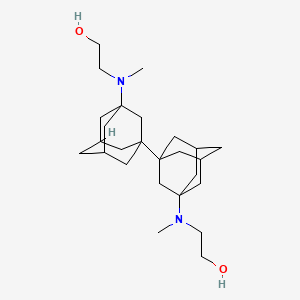

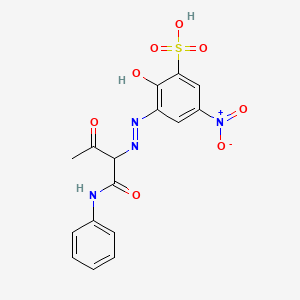
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
